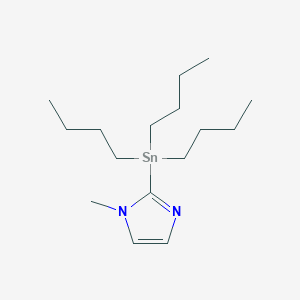

1-Methyl-2-(tributylstannyl)-1H-imidazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tributyl-(1-methylimidazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWFYOPKNSYTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376844 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105494-69-7 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105494-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-(tri-n-butylstannyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-(tributylstannyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-(tributylstannyl)-1H-imidazole, an important organotin reagent in organic synthesis. This document outlines the detailed experimental protocols for its preparation from 1-methylimidazole, along with a summary of its key physical and chemical properties.

Introduction

This compound, with the CAS Number 105494-69-7, is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a versatile coupling partner in various cross-coupling reactions, allowing for the introduction of the 1-methylimidazol-2-yl moiety into a wide range of organic molecules. The presence of the tributylstannyl group facilitates reactions such as Stille coupling, providing a powerful tool for the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 105494-69-7 | [1][2] |

| Molecular Formula | C₁₆H₃₂N₂Sn | [1][2] |

| Molecular Weight | 371.15 g/mol | [1][2] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Purity | ≥95% | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1-methylimidazole, from imidazole. The second, crucial step is the regioselective stannylation of 1-methylimidazole at the C2 position.

Step 1: Synthesis of 1-Methylimidazole

Several methods exist for the synthesis of 1-methylimidazole. A common and effective laboratory-scale procedure involves the N-methylation of imidazole using a methylating agent in the presence of a base.[4][5]

Experimental Protocol:

-

Materials: Imidazole, sodium hydroxide (NaOH), methyl iodide (CH₃I), ethanol, water, and a suitable drying agent (e.g., magnesium sulfate or sodium sulfate).[4]

-

Procedure:

-

In a round-bottom flask, dissolve imidazole in ethanol with magnetic stirring.[4]

-

Add sodium hydroxide to the stirring solution and continue to stir until it has completely dissolved.[4]

-

Carefully add methyl iodide to the flask and stir the resulting mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, transfer the reaction mixture to a separatory funnel and add an equal volume of water.[4]

-

Shake the separatory funnel vigorously and allow the layers to separate. The organic layer containing the 1-methylimidazole product is then collected.[4]

-

Dry the organic layer over an anhydrous drying agent.[4]

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-methylimidazole.[4]

-

The crude product can be further purified by vacuum distillation.[5]

-

Step 2: Synthesis of this compound

The key transformation in the synthesis is the introduction of the tributylstannyl group at the 2-position of the 1-methylimidazole ring. This is achieved through a deprotonation-stannylation sequence. The acidic proton at the C2 position of 1-methylimidazole is abstracted by a strong base, typically an organolithium reagent such as n-butyllithium, to form a highly reactive 2-lithio-1-methylimidazole intermediate. This intermediate is then quenched with tributyltin chloride to yield the desired product.

Experimental Protocol:

-

Materials: 1-methylimidazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, and tributyltin chloride (Bu₃SnCl).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-methylimidazole in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the low temperature. The addition of n-butyllithium results in the deprotonation of 1-methylimidazole at the C2 position.

-

After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period to ensure complete formation of the lithiated intermediate.

-

Slowly add tributyltin chloride to the reaction mixture, again maintaining the low temperature.

-

After the addition of tributyltin chloride, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours.

-

The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to afford pure this compound.

-

Characterization Data

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the 1-methylimidazole ring and the tributylstannyl group. The protons on the imidazole ring (at positions 4 and 5) would appear in the aromatic region, while the methyl group protons would be a singlet in the upfield region. The protons of the four butyl groups attached to the tin atom would exhibit complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Distinct signals would be observed for the three carbons of the imidazole ring, the methyl carbon, and the eight unique carbons of the four butyl groups. The carbon atom directly attached to the tin atom (C2 of the imidazole ring) would show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Mass Spectrometry:

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of butyl groups from the tin atom. The isotopic pattern of tin would also be observable in the mass spectrum.

Applications in Synthesis

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It serves as a nucleophilic partner in Stille couplings to introduce the 1-methylimidazol-2-yl group onto various organic scaffolds. This functionality is of significant interest in the synthesis of pharmaceuticals and other biologically active molecules, as the imidazole moiety is a common feature in many natural products and drug candidates.[2]

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a clear and logical progression, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

References

In-Depth Technical Guide to 1-Methyl-2-(tributylstannyl)-1H-imidazole (CAS: 105494-69-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Methyl-2-(tributylstannyl)-1H-imidazole. This organostannane compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Core Chemical Properties

This compound is a substituted imidazole featuring a tributyltin group at the 2-position of the imidazole ring. This structure makes it an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The presence of the methyl group on the nitrogen atom prevents competing N-H reactivity.

Data Presentation: Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 105494-69-7 | - |

| Molecular Formula | C₁₆H₃₂N₂Sn | - |

| Molecular Weight | 371.15 g/mol | - |

| Appearance | Liquid | General observation for similar organostannanes. |

| Flash Point | >110 °C | [1] |

| Density | 1.128 g/mL at 25 °C | Data for isomer: 1-Methyl-4-(tributylstannyl)imidazole. |

| Refractive Index | n20/D 1.509 | Data for isomer: 1-Methyl-4-(tributylstannyl)imidazole. |

Spectroscopic Data Insights

While specific spectra for this compound are not available, characteristic NMR signals for the imidazole moiety can be predicted. The protons on the imidazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon attached to the tin atom will show characteristic coupling with the tin isotopes.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its application in a general Stille cross-coupling reaction. These protocols are based on established chemical principles for similar transformations.

1. Synthesis of this compound

This procedure involves the deprotonation of 1-methylimidazole followed by quenching with tributyltin chloride.

-

Materials:

-

1-Methylimidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add 1-methylimidazole (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add tributyltin chloride (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

2. Stille Cross-Coupling Reaction with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

-

Materials:

-

This compound

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous N,N-dimethylformamide (DMF) or toluene

-

Saturated aqueous potassium fluoride solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in anhydrous DMF or toluene.

-

Degas the solution with a stream of argon for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add a saturated aqueous solution of potassium fluoride and stir vigorously for 30 minutes to precipitate the tin byproducts.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1-methylimidazole.

-

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle of the Stille Cross-Coupling Reaction

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methyl-2-(tributylstannyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-Methyl-2-(tributylstannyl)-1H-imidazole. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, alongside a detailed, generalized experimental protocol for the acquisition of such spectra for organotin-imidazole compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole H-4 | 6.9 - 7.2 | d |

| Imidazole H-5 | 6.8 - 7.1 | d |

| N-CH₃ | 3.6 - 3.8 | s |

| Sn-(CH₂)₃-CH₃ (α-CH₂) | 1.0 - 1.2 | t |

| Sn-CH₂-(CH₂)₂-CH₃ (β, γ-CH₂) | 1.2 - 1.7 | m |

| Sn-(CH₂)₃-CH₃ | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | 160 - 165 |

| Imidazole C-4 | 127 - 130 |

| Imidazole C-5 | 120 - 123 |

| N-CH₃ | 33 - 36 |

| Sn-CH₂-(CH₂)₂-CH₃ (α-CH₂) | 9 - 12 |

| Sn-CH₂-CH₂-CH₂-CH₃ (β-CH₂) | 29 - 32 |

| Sn-(CH₂)₂-CH₂-CH₃ (γ-CH₂) | 27 - 30 |

| Sn-(CH₂)₃-CH₃ | 13 - 16 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for organotin-imidazole compounds like this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar organometallic and heterocyclic compounds.

-

Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio for ¹³C spectra.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

Chemical Structure

Caption: Molecular structure of this compound.

NMR Analysis Workflow

Caption: A generalized workflow for the NMR analysis of chemical compounds.

An In-Depth Technical Guide to the Solubility of 1-Methyl-2-(tributylstannyl)-1H-imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-2-(tributylstannyl)-1H-imidazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for structurally related compounds, including various tributyltin and imidazole derivatives. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a liquid organometallic compound in organic solvents is provided to enable researchers to generate precise data.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical synthesis, formulation, and biological assays. For a substance like this compound, which combines a polar imidazole ring with a nonpolar tributyltin group, its solubility is expected to vary significantly with the polarity of the solvent. The principle of "like dissolves like" suggests that the nonpolar tributyltin moiety will favor dissolution in nonpolar organic solvents, while the polar N-methylimidazole part may contribute to solubility in more polar organic media.

Solubility Data of Analogous Compounds

Table 1: Qualitative Solubility of Structurally Related Tributyltin and Imidazole Compounds

| Compound Name | Structural Class | Solvent(s) | Solubility Description |

| Tributyltin Chloride | Tributyltin | Alcohol, Heptane, Benzene, Toluene | Soluble[1] |

| Tributyltin Oxide | Tributyltin | Organic Solvents | Miscible[2] |

| Fenbutatin Oxide | Triorganotin | Acetone, Benzene, Dichloromethane | Soluble[2] |

| Cyhexatin | Triorganotin | Methanol, Chloroform | Soluble[2] |

| Cyhexatin | Triorganotin | Acetone | Slightly Soluble[2] |

| 1H-Imidazole | Imidazole | Water and other polar solvents | Exhibits solubility[3] |

| 2-Methyl-1H-imidazole | Imidazole | Dichloromethane, 1-Chlorobutane, Toluene, 2-Nitrotoluene | The solubility of imidazoles in chloroalkanes was very low.[4] |

This table provides qualitative data for analogous compounds to guide solvent selection for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid compound like this compound in an organic solvent using a static gravimetric method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Calibrated pipettes and syringes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly cleaned and dried.

-

Pre-weigh and label several glass vials.

-

-

Sample Preparation:

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each of the pre-weighed vials.

-

Record the mass of the solvent added.

-

-

Equilibration:

-

Gradually add an excess of this compound to each vial. An excess is necessary to ensure a saturated solution is formed.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the undissolved solute to settle.

-

If necessary, centrifuge the vials at the experimental temperature to facilitate the separation of the saturated solution from the excess solute.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant from each vial using a calibrated pipette or syringe.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Record the total mass of the dish and the aliquot.

-

Carefully evaporate the solvent from the dish in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the decomposition point of the solute until a constant mass is achieved.

-

Cool the dish in a desiccator before weighing it on the analytical balance.

-

-

Data Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the aliquot.

-

Express the solubility in terms of grams of solute per 100 grams of solvent or other appropriate units.

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

References

- 1. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

molecular weight and formula of 1-Methyl-2-(tributylstannyl)-1H-imidazole

This technical guide provides comprehensive information on 1-Methyl-2-(tributylstannyl)-1H-imidazole, a key organostannane reagent. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed data, experimental protocols, and visualizations of its primary application in cross-coupling reactions.

Chemical Properties and Data

This compound, also known as (1-Methyl-1H-imidazol-2-yl)tributylstannane, is an air- and moisture-stable organometallic compound.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H32N2Sn | [3][4][5] |

| Molecular Weight | 371.15 g/mol | [3][4][5][6] |

| CAS Number | 105494-69-7 | [3][4][6] |

| Appearance | Liquid | [7] |

| Density | 1.160 g/mL at 25 °C | [5] |

| Boiling Point | 145-146 °C at 0.05 Torr | [5] |

| Refractive Index | n20/D 1.510 | [7] |

| Solubility | Sparingly soluble in water | [4][5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Core Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Stille cross-coupling reactions.[1][2][8] This reaction is a versatile method for forming carbon-carbon bonds. In this context, the imidazole moiety is transferred from the tin atom to another organic substrate, typically an aryl, vinyl, or acyl halide/triflate.

This reagent is particularly valuable for the synthesis of complex molecules in pharmaceutical and materials science research.[4][9] The resulting 2-substituted-1-methylimidazole core is a common structural motif in many biologically active compounds and functional materials.[10] The stability of organostannanes like this one to air and moisture makes them convenient to handle compared to other organometallic reagents.[1][2]

Experimental Protocols: The Stille Coupling Reaction

The following is a representative experimental protocol for a Stille cross-coupling reaction using an organostannane like this compound with an aryl halide.

Objective: To synthesize a 2-aryl-1-methyl-1H-imidazole derivative via a palladium-catalyzed Stille coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or PdCl2(PPh3)2)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane, or DMF)

-

Optional: Copper(I) salt co-catalyst (e.g., CuI or CuCN)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the optional copper(I) co-catalyst (e.g., 5-10 mol%).

-

Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the addition of this compound (1.1 to 1.5 equivalents).

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions can take from a few hours to overnight.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-1-methyl-1H-imidazole.

Visualized Mechanisms and Workflows

The following diagrams illustrate the catalytic cycle of the Stille reaction and a typical experimental workflow.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: General workflow for a Stille coupling experiment.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 105494-69-7 [chemicalbook.com]

- 5. 105494-69-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 105494-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 1-Methyl-5-(tributylstannyl)imidazole 95 147716-03-8 [sigmaaldrich.com]

- 8. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 1-Methyl-2-(tributylstannyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-2-(tributylstannyl)-1H-imidazole. Organotin compounds are known for their sensitivity, and proper handling and storage are paramount to ensure their integrity for research and development applications. This document outlines the known stability profile, potential degradation pathways, and recommended protocols for storage and handling.

Core Stability and Storage Recommendations

Based on available safety data sheets and general knowledge of organotin compounds, the following conditions are recommended for the storage of this compound to ensure its stability.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] or Refrigerated[1] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen)[1] | To prevent oxidation and hydrolysis due to reaction with atmospheric oxygen and moisture. |

| Light Exposure | Store in the dark/amber vial | To prevent photolytic degradation, as organotin compounds can be light-sensitive. |

| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and reaction with atmospheric components. |

| Incompatible Materials | Strong oxidizing agents[2] | To avoid vigorous and potentially hazardous reactions that can degrade the compound. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C16H32N2Sn[1][3] |

| Molecular Weight | 371.15 g/mol [1][3] |

| Appearance | Liquid[1] |

| Boiling Point | 145-146 °C at 0.05 Torr |

| Density | 1.160 g/mL at 25 °C |

| Solubility | Sparingly soluble in water[1] |

Potential Degradation Pathways

The proposed degradation pathway for this compound would likely follow a similar pattern, leading to the formation of dibutyltin (DBT), monobutyltin (MBT) derivatives, and ultimately to inorganic tin. The 1-methyl-imidazole moiety is expected to be more stable than the tin-carbon bonds.

Experimental Protocols

Due to the lack of specific published stability studies for this compound, a generalized experimental protocol for assessing the stability of air- and moisture-sensitive organometallic compounds is provided below. This can be adapted for this compound.

Protocol: Stability Assessment of this compound

1. Objective: To evaluate the stability of this compound under various storage conditions (e.g., different temperatures, exposure to air/light) over a defined period.

2. Materials:

-

This compound (high purity)

-

Inert gas (argon or nitrogen)

-

Appropriate air-tight vials (e.g., amber glass vials with septa)

-

Analytical standards of potential degradation products (if available)

-

High-purity solvents for analysis (e.g., HPLC or GC grade)

-

Analytical instrumentation (e.g., HPLC-MS, GC-MS, NMR)

3. Experimental Workflow:

4. Analytical Methodology: A stability-indicating analytical method that can separate the parent compound from its potential degradation products is crucial.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is often a suitable technique for non-volatile organometallic compounds. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with a small amount of formic acid to aid ionization) could be a starting point for method development. MS detection would allow for the identification of degradation products by their mass-to-charge ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique could also be employed, potentially after derivatization to increase the volatility of any degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR can be powerful tools to monitor the degradation of the compound. The appearance of new signals or changes in the integration of existing signals corresponding to the butyl groups or the imidazole ring can indicate degradation.

5. Data Analysis: The concentration of this compound should be plotted against time for each storage condition. The degradation kinetics can be determined, and a shelf-life can be extrapolated, particularly for the recommended storage conditions.

Conclusion

While this compound is reported to be stable under recommended storage conditions (refrigerated and under an inert atmosphere), its sensitivity as an organotin compound necessitates careful handling. The primary degradation pathway is likely to be the cleavage of the tin-carbon bonds. For critical applications, it is advisable to perform periodic purity checks using appropriate analytical techniques. The experimental protocol outlined in this guide provides a framework for researchers to conduct their own stability assessments tailored to their specific needs.

References

key physical properties of (1-Methyl-1H-imidazol-2-yl)tributylstannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties and synthetic considerations for (1-Methyl-1H-imidazol-2-yl)tributylstannane. This organostannane compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions, and has applications in proteomics research. This document summarizes its known physical characteristics and outlines a general, plausible experimental approach for its synthesis and characterization. A workflow diagram for a typical application, the Stille cross-coupling reaction, is also provided.

Core Physical Properties

(1-Methyl-1H-imidazol-2-yl)tributylstannane is a liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of (1-Methyl-1H-imidazol-2-yl)tributylstannane

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂N₂Sn | |

| Molecular Weight | 371.15 g/mol | |

| Boiling Point | 145-146 °C at 0.05 Torr | |

| Density | 1.160 g/mL at 25 °C | |

| Flash Point | >110 °C | |

| CAS Number | 105494-69-7 | |

| Water Solubility | Sparingly soluble | |

| Storage Temperature | 2-8°C under inert gas |

General Experimental Protocols

Synthesis of (1-Methyl-1H-imidazol-2-yl)tributylstannane

Reaction Scheme:

Safety and Handling

Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. This compound is classified as a dangerous good for transport.

Conclusion

A Technical Guide to 1-Methyl-2-(tributylstannyl)-1H-imidazole: Synthesis, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-(tributylstannyl)-1H-imidazole, a key organotin reagent in modern organic synthesis. The document details its commercial availability, chemical properties, a detailed experimental protocol for its synthesis, and its primary application as a building block in palladium-catalyzed cross-coupling reactions.

Commercial Availability

This compound is available from several chemical suppliers. The availability and purity can vary, and it is primarily intended for research and development purposes. It is important to note that this compound is classified as a dangerous good for transport and may be subject to additional shipping charges[1].

| Supplier | Product/Catalogue Number | Purity | Pack Size | Stock Status |

| Apollo Scientific | OR15578 | ≥95% | 1g, 5g | Out of Stock (UK & US)[2] |

| Santa Cruz Biotechnology | sc-222857 | Not specified | Not specified | Inquire |

| Chemdad | CD105494697 | 90+% | Not specified | Inquire |

| ChemicalBook | CB7747831 | Not specified | Not specified | Multiple suppliers listed[3] |

| Fisher Scientific | NC0703878 (Sigma Aldrich) | Not specified | 1g | Inquire |

Note: Stock status and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Technical Data

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 105494-69-7 | [1][2] |

| Molecular Formula | C₁₆H₃₂N₂Sn | [1] |

| Molecular Weight | 371.15 g/mol | [1][4] |

| Synonyms | (1-Methyl-1H-imidazol-2-yl)tributylstannane, tributyl-(1-methylimidazol-2-yl)stannane | [1][2] |

| Boiling Point | 145-146 °C at 0.05 Torr | [4] |

| Density | 1.160 g/mL at 25 °C | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

| Solubility | Sparingly soluble in water | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved via a two-step process involving the deprotonation of 1-methylimidazole followed by stannylation. The C2 proton of the imidazole ring is the most acidic, allowing for regioselective functionalization.

Experimental Protocol: C2-Stannylation of 1-Methylimidazole

This protocol describes a representative method for the synthesis of this compound based on established procedures for the lithiation and stannylation of N-alkylimidazoles.

Materials:

-

1-Methylimidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Syringes and needles

-

Inert atmosphere setup (Argon or Nitrogen)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.

-

Initial Reaction Mixture: Anhydrous tetrahydrofuran (THF) is added to the flask via a syringe. 1-Methylimidazole (1.0 equivalent) is then added, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via a syringe, ensuring the internal temperature is maintained below -70 °C. The formation of the 1-methyl-2-lithioimidazole intermediate is typically rapid. The reaction mixture is stirred at -78 °C for 1 hour.

-

Stannylation: Tributyltin chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours.

-

Work-up: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Applications in Drug Development and Organic Synthesis

This compound is primarily utilized as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction forms a carbon-carbon bond between the stannylated imidazole and an organic halide or triflate, providing a powerful tool for the synthesis of complex molecules.

The imidazole moiety is a common scaffold in many pharmaceuticals, and this reagent allows for the direct introduction of a 1-methyl-1H-imidazol-2-yl group into various molecular frameworks, which is highly valuable in the development of new drug candidates.

General Workflow: Stille Cross-Coupling Reaction

The following diagram illustrates the general workflow for utilizing this compound in a Stille cross-coupling reaction.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Organotin Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds are a versatile class of organometallic chemicals with significant applications in organic synthesis and materials science. However, their utility is matched by their considerable toxicity, posing significant health and environmental risks. This in-depth technical guide provides a comprehensive overview of the safety and handling of organotin compounds in a research setting. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and procedures necessary to mitigate risks and ensure a safe laboratory environment. This guide covers the toxicology of organotin compounds, permissible exposure limits, appropriate personal protective equipment, detailed handling and experimental protocols, emergency procedures, and proper waste disposal and decontamination methods. All quantitative data is summarized in structured tables for clear comparison, and key workflows are illustrated with diagrams to provide actionable guidance.

Introduction to Organotin Compounds and Their Hazards

Organotin compounds, characterized by at least one tin-carbon bond, are widely used in research, particularly as reagents in organic synthesis, such as in the Stille cross-coupling reaction.[1] They also find use as catalysts and stabilizers.[2] Despite their utility, organotin compounds are known for their toxicity, which varies depending on the number and nature of the organic substituents attached to the tin atom.[3] Generally, the toxicity of organotin compounds follows the trend: R₃SnX > R₂SnX₂ > RSnX₃, where 'R' is an alkyl or aryl group and 'X' is a halide or other anion.[4] Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are among the most toxic.[4][5]

Exposure to organotin compounds can occur through inhalation, ingestion, and skin absorption.[6] They can cause a range of adverse health effects, including skin and eye irritation, respiratory issues, gastrointestinal problems, and neurological damage.[6] In some cases, neurological symptoms have been reported to persist for years after exposure.[6] Given these significant hazards, strict adherence to safety protocols is paramount when working with organotin compounds.

Toxicology and Exposure Limits

Understanding the toxic properties of specific organotin compounds is crucial for risk assessment and the implementation of appropriate safety measures. The following table summarizes the acute toxicity data for several common organotin compounds.

Table 1: Acute Toxicity of Selected Organotin Compounds [3]

| Compound | Chemical Formula | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) |

| Triorganotins | |||

| Tributyltin (TBT) Chloride | (C₄H₉)₃SnCl | 171-234 | 127 |

| Triphenyltin (TPT) Hydroxide | (C₆H₅)₃SnOH | 156 - 160 | 127 - 500 |

| Diorganotins | |||

| Dibutyltin (DBT) Dichloride | (C₄H₉)₂SnCl₂ | 50 - 100 | >2000 |

| Monoorganotins | |||

| Monobutyltin (MBT) Trichloride | C₄H₉SnCl₃ | >2000 | - |

Lower LD50 values indicate higher acute toxicity.

Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established permissible exposure limits (PELs) and recommended exposure limits (RELs) for organotin compounds in the workplace to protect researchers from their harmful effects.

Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)

| Agency | Exposure Limit | Value |

| OSHA | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.1 mg/m³[6] |

| NIOSH | Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | 0.1 mg/m³ (skin)[6] |

It is critical to note the "skin" notation from NIOSH, which indicates that skin absorption is a significant route of exposure and must be prevented.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to prevent exposure to organotin compounds. The following PPE should be considered mandatory when handling these substances:

-

Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and aerosols.

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Gloves should be inspected for any signs of degradation before and during use and changed frequently.

-

Body Protection: A flame-resistant lab coat, worn over personal clothing, and a chemical-resistant apron should be used. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: All work with organotin compounds should be conducted in a certified chemical fume hood. In cases where engineering controls are not sufficient to maintain exposure below the PEL/REL, or during emergency situations, appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges and particulate filters, must be used.

Standard Operating Procedures for Handling Organotin Compounds

Adherence to a strict standard operating procedure (SOP) is crucial for minimizing the risk of exposure to organotin compounds. The following diagram outlines a general workflow for handling these hazardous chemicals in a research laboratory.

Caption: General Laboratory Workflow for Handling Organotin Compounds.

Detailed Experimental Protocol: Stille Cross-Coupling Reaction

The Stille cross-coupling is a powerful carbon-carbon bond-forming reaction that frequently utilizes organotin reagents.[1] The following is a representative protocol, emphasizing the safety considerations at each step.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Organostannane (e.g., vinyltributyltin)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., anhydrous toluene)

-

Inert gas (e.g., argon or nitrogen)

-

Quenching solution (e.g., saturated aqueous potassium fluoride)

Procedure:

-

Preparation:

-

Ensure the reaction will be performed in a clean, dry, and inert atmosphere. All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas.[7]

-

Set up the reaction apparatus, including a round-bottom flask with a magnetic stir bar, a condenser, and an inert gas inlet, within a chemical fume hood.[7]

-

-

Reagent Addition:

-

To the reaction flask, add the aryl halide, the palladium catalyst, and the solvent under a positive pressure of inert gas.

-

Using a clean, dry syringe, carefully transfer the organostannane reagent to the reaction mixture.[7] The transfer should be done slowly to avoid splashing.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC).

-

-

Quenching:

-

Work-up and Purification:

-

Filter the mixture through a pad of celite to remove the precipitated tin salts.[8]

-

The filtrate can then be subjected to a standard aqueous work-up and the product purified by an appropriate method, such as column chromatography.

-

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

The following diagram provides a decision tree for responding to an organotin compound exposure.

Caption: Emergency Response Decision Tree for Organotin Exposure.

Spills

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact the institution's emergency response team immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal and Decontamination

Proper disposal of organotin waste and decontamination of laboratory equipment are critical to prevent environmental contamination and future exposures.

Waste Disposal

-

All organotin-containing waste, including reaction residues, contaminated solvents, and disposable labware, must be collected in clearly labeled, sealed, and chemically resistant containers.

-

Waste containers should be stored in a designated, well-ventilated secondary containment area until they can be collected by the institution's hazardous waste management service.

-

Never dispose of organotin waste down the drain or in the regular trash.

Decontamination of Glassware

Glassware that has been in contact with organotin compounds requires a thorough decontamination procedure before it can be reused.

Recommended Decontamination Protocol:

-

Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone or toluene) to remove the bulk of the organotin residue.[9] This rinse solvent must be collected as hazardous waste.

-

Oxidative Treatment: Soak the glassware in a freshly prepared oxidizing solution, such as a 10% aqueous hydrogen peroxide solution or household bleach, overnight.[9][10] This will oxidize the organotin compounds to less toxic inorganic tin species.[9]

-

Standard Washing: After the oxidative treatment, wash the glassware with soap and water, followed by rinses with deionized water.

-

Drying: The glassware can then be dried in an oven.

For particularly stubborn residues, an acid bath (e.g., 6 M HCl) may be used after the initial solvent rinse, followed by the standard washing procedure.[11]

Conclusion

Organotin compounds are valuable reagents in research, but their inherent toxicity necessitates a rigorous and proactive approach to safety. By understanding the hazards, implementing robust handling procedures, using appropriate personal protective equipment, and being prepared for emergencies, researchers can significantly mitigate the risks associated with these chemicals. This guide provides a framework for the safe use of organotin compounds, and it is the responsibility of every researcher to adhere to these principles to ensure their own safety and the safety of their colleagues. Continuous review of safety protocols and a commitment to a strong safety culture are essential when working with such hazardous materials.

References

- 1. jk-sci.com [jk-sci.com]

- 2. gelest.com [gelest.com]

- 3. benchchem.com [benchchem.com]

- 4. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 5. tandfonline.com [tandfonline.com]

- 6. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. delvallelab.weebly.com [delvallelab.weebly.com]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. echemi.com [echemi.com]

- 11. How To [chem.rochester.edu]

The Stille Coupling with Heteroaromatic Stannanes: A Technical Guide for Researchers

The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, has emerged as a powerful and versatile tool in synthetic organic chemistry. Its significance is particularly pronounced in the construction of complex molecules bearing heteroaromatic moieties, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] This technical guide provides an in-depth exploration of the Stille coupling with heteroaromatic stannanes, detailing its mechanism, experimental protocols, scope, and applications in drug discovery for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three key elementary steps are oxidative addition, transmetalation, and reductive elimination.[2][3][4]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a 16-electron square planar Pd(II) intermediate. Organic bromides and iodides are preferred over chlorides, which are generally less reactive.[1]

-

Transmetalation: This is often the rate-determining step and involves the transfer of the heteroaromatic group (R²) from the organostannane to the palladium center, with the concomitant departure of the tin halide. The exact mechanism of transmetalation can be complex and is influenced by the nature of the substrates and reaction conditions.[3][4]

-

Reductive Elimination: The final step involves the coupling of the two organic partners (R¹ and R²) attached to the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols for Stille Coupling with Heteroaromatic Stannanes

The success of a Stille coupling reaction is highly dependent on the careful execution of the experimental procedure. Below are generalized and specific protocols for conducting Stille couplings with heteroaromatic stannanes.

General Experimental Workflow

A typical experimental setup involves the reaction of a heteroaromatic stannane with an organic halide in the presence of a palladium catalyst and a suitable solvent under an inert atmosphere.

Caption: A generalized workflow for performing a Stille coupling reaction.

Detailed Methodologies for Key Experiments

Protocol 1: Mono-arylation of 3,4-Dibromothiophene [2]

-

Reaction Setup: A flame-dried Schlenk flask is charged with 3,4-dibromothiophene (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) under an inert atmosphere (argon or nitrogen).

-

Degassing: The flask is subjected to three cycles of evacuation and backfilling with the inert gas.

-

Addition of Reagents: Anhydrous and degassed solvent (e.g., toluene or DMF) is added via syringe, followed by the organostannane reagent (1.0-1.2 eq).

-

Reaction: The mixture is heated to 80-110 °C with vigorous stirring.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with a saturated aqueous solution of potassium fluoride (KF) for at least one hour to precipitate tin byproducts. The mixture is then filtered through a pad of Celite.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Di-vinylation of 2,6-Dibromopyridine [3]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

-

Addition of Reagents: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Then, add tributyl(vinyl)stannane (2.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine washes.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol 3: Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene with an Aryl Stannane [5]

-

Reaction Setup: A flame-dried Schlenk flask under an argon atmosphere is charged with 2-Bromo-5-(2-ethylhexyl)thiophene (1.0 eq), the aryltrimethylstannane (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq).

-

Addition of Reagents: Anhydrous and degassed toluene is added via syringe.

-

Reaction: The mixture is stirred at room temperature for 10 minutes to ensure dissolution, then heated to 90-110 °C for 12-24 hours.

-

Monitoring: The reaction is monitored by TLC.

-

Work-up and Purification: After cooling, the mixture can be filtered through Celite to remove the palladium catalyst. The solvent is removed under reduced pressure. The crude residue is dissolved in a suitable solvent and washed with aqueous KF. The final product is purified by column chromatography on silica gel.

Scope and Limitations

The Stille coupling exhibits a broad scope with respect to both the heteroaromatic stannane and the organic halide.[1]

Heteroaromatic Stannanes

A wide variety of heteroaromatic stannanes derived from furan, thiophene, pyrrole, imidazole, thiazole, pyridine, and purines are effective coupling partners.[1][6] The electronic nature of the heteroaromatic ring can influence the reaction rate, with both electron-donating and electron-withdrawing groups often accelerating the transmetalation step.[4]

Organic Halides

Aryl, heteroaryl, vinyl, and acyl halides are all suitable electrophiles. The reactivity order is generally I > Br > OTf >> Cl.[1] While aryl chlorides are more abundant and cost-effective, their lower reactivity often necessitates the use of more specialized and active catalyst systems.[7]

Limitations and Challenges

-

Toxicity of Tin Reagents: A significant drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in completely removing tin byproducts from the final product.[8]

-

Catalyst Poisoning: Nitrogen-containing heterocycles, such as pyridine and imidazole, can coordinate to the palladium center and act as catalyst poisons, thereby inhibiting the reaction. This can often be overcome by using more active catalysts, higher catalyst loadings, or specific additives.[6]

-

Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[4]

-

Regioselectivity: In cases where the heteroaromatic partner has multiple potential reaction sites, controlling the regioselectivity can be a challenge and may require careful optimization of reaction conditions and directing groups.[9]

Data Presentation: Quantitative Analysis of Stille Couplings with Heteroaromatic Stannanes

The following tables summarize quantitative data from various Stille coupling reactions involving heteroaromatic stannanes, providing a comparative overview of reaction conditions and yields.

Table 1: Stille Coupling of Thiophene Stannanes

| Heteroaromatic Stannane | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(Tributylstannyl)thiophene | 1-Iodonaphthalene | Pd(PPh₃)₄ (2) | Toluene | 100 | 16 | 85 | [10] |

| 2,5-Bis(trimethylstannyl)thiophene | 4-Bromotoluene | PdCl₂(PPh₃)₂ (4) | DMF | 90 | 24 | 78 | [10] |

| 3-Hexyl-2-(tributylstannyl)thiophene | 2,5-Dibromothiophene | Pd₂(dba)₃/P(o-tol)₃ (2/8) | Toluene | 100 | 12 | 91 | [10] |

Table 2: Stille Coupling of Pyridine Stannanes

| Heteroaromatic Stannane | Electrophile | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(Tributylstannyl)pyridine | 4-Bromotoluene | Pd(OAc)₂/XPhos (2/4) | CsF | Dioxane | 80 | 4 | 92 | [6] |

| 3-(Tributylstannyl)pyridine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/XPhos (2/4) | CsF | Dioxane | 80 | 4 | 89 | [6] |

| 4-(Tributylstannyl)pyridine | 4-Bromoanisole | Pd(OAc)₂/XPhos (2/4) | CsF | Dioxane | 80 | 4 | 90 | [6] |

Table 3: Stille Coupling of Furan, Pyrrole, and Thiazole Stannanes

| Heteroaromatic Stannane | Electrophile | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(Tributylstannyl)furan | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 | 88 | [7] |

| 1-Methyl-2-(tributylstannyl)pyrrole | Phenyl iodide | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 18 | 75 | [11] |

| 2-(Tributylstannyl)thiazole | 4-Chlorotoluene | Pd₂(dba)₃/P(t-Bu)₃ (1.5/3) | CsF | Dioxane | 100 | 24 | 82 | [7] |

Applications in Drug Discovery

The Stille coupling's broad functional group tolerance and its ability to construct complex biaryl and hetero-biaryl linkages have made it an invaluable tool in drug discovery and development.[1] It has been employed in the synthesis of numerous biologically active compounds, including anticancer agents, antibiotics, and kinase inhibitors.[1][7] The reaction's reliability has also led to its application in large-scale process chemistry for the production of pharmaceutical intermediates.[7]

Conclusion

The Stille coupling with heteroaromatic stannanes is a robust and highly versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of complex heterocyclic molecules. While challenges such as the toxicity of tin reagents and potential catalyst poisoning exist, ongoing research continues to refine and improve this powerful synthetic tool. For researchers in drug discovery and materials science, a thorough understanding of the reaction's mechanism, scope, and experimental nuances is essential for its successful application in the development of novel and functional molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. rsc.org [rsc.org]

- 11. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Stille Coupling using 1-Methyl-2-(tributylstannyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] This method is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] The stability of organostannane reagents to air and moisture makes them amenable to a wide range of reaction conditions and functional groups.[2]

This document provides a detailed protocol and application notes for the Stille coupling of 1-Methyl-2-(tributylstannyl)-1H-imidazole , a key building block for the synthesis of 2-aryl-1-methylimidazole derivatives. These derivatives are prevalent scaffolds in medicinal chemistry.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane reagent (this compound) transfers the imidazole group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The coupled product (2-Aryl-1-methylimidazole) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

General Procedure for the Stille Coupling of this compound with Aryl Halides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Optional: Additive (e.g., CuI, CsF, LiCl)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask, add the aryl halide and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the anhydrous solvent via syringe.

-

Add this compound via syringe.

-

If using an additive, add it to the reaction mixture at this stage.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

The reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Work-up Procedure for Removal of Tin Byproducts

The removal of tributyltin halides is a critical step in the purification process.

-

Fluoride Wash: Wash the organic extract with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration.

-

Silica Gel Chromatography: Tributyltin byproducts can often be separated from the desired product by careful flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 110 | 16 | 85 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | Dioxane | 100 | 12 | 92 |

| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | PPh₃ | DMF | 100 | 8 | 78 |

| 4 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (5) | PPh₃ | Toluene | 110 | 24 | 65 |

| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | PPh₃ | Dioxane | 100 | 10 | 95 |

| 6 | 2-Bromothiophene | Pd₂(dba)₃ (3) | AsPh₃ | DMF | 90 | 18 | 72 |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Stille coupling reaction.

Caption: A typical experimental workflow for the Stille coupling.

Applications in Drug Development

The 2-aryl-1-methylimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The Stille coupling protocol described herein provides a reliable and efficient method for the synthesis of libraries of these compounds for drug discovery programs. For instance, this methodology can be applied to the synthesis of analogs of known drugs or to explore new chemical space around this important heterocyclic core.

Safety Precautions

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

-

Solvents used in the reaction are flammable and should be handled with care.

Conclusion

The Stille coupling of this compound is a robust and high-yielding method for the synthesis of 2-aryl-1-methylimidazoles. The reaction tolerates a variety of functional groups on the aryl halide, making it a valuable tool for the synthesis of diverse compound libraries for drug discovery and development. Careful attention to the work-up procedure is necessary to ensure the complete removal of toxic tin byproducts.

References

Application Notes and Protocols for the Stille Coupling of 1-Methyl-2-(tributylstannyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Stille coupling of 1-Methyl-2-(tributylstannyl)-1H-imidazole with aryl halides. This reaction is a powerful tool for the synthesis of 2-aryl-1-methyl-1H-imidazole derivatives, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organotin compound with an organic halide or pseudohalide. The reaction tolerates a wide variety of functional groups and the organotin reagents are generally stable to air and moisture, making it a robust method for complex molecule synthesis.[1] This document focuses on the specific application of the Stille coupling to synthesize 2-aryl-1-methylimidazoles, key intermediates in pharmaceutical development. A notable large-scale application of this chemistry is in the synthesis of imidazolyl-substituted thienopyridines.

Palladium Catalysts and Reaction Optimization

The choice of palladium catalyst is crucial for the success of the Stille coupling. Several palladium(0) and palladium(II) complexes can be used as catalysts or pre-catalysts. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.